Cyclopentanone, 2,5-dibromo-
Description
2,5-Dibromocyclopentanone is a halogenated derivative of cyclopentanone (C₅H₈O), where two bromine atoms are substituted at the 2 and 5 positions of the cyclopentane ring. Cyclopentanone itself is a cyclic ketone with a boiling point of 130–131°C, widely used in electronics, fragrances, and pharmaceuticals due to its solvent properties and reactivity . The addition of bromine atoms increases molecular weight and polarity, likely enhancing its utility in organic synthesis or specialized industrial applications.
Properties
CAS No. |
53778-21-5 |
|---|---|
Molecular Formula |
C5H6Br2O |
Molecular Weight |
241.91 g/mol |
IUPAC Name |
2,5-dibromocyclopentan-1-one |
InChI |
InChI=1S/C5H6Br2O/c6-3-1-2-4(7)5(3)8/h3-4H,1-2H2 |
InChI Key |
NCQGXAFVNKDKRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentanone, 2,5-dibromo- can be synthesized through the bromination of cyclopentanone. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst or under specific conditions to ensure selective bromination at the 2 and 5 positions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3) at a controlled temperature to achieve the desired product.
Industrial Production Methods
Industrial production of cyclopentanone, 2,5-dibromo- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize by-products. The reaction mixture is typically subjected to purification steps such as distillation or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atoms at the 2 and 5 positions undergo substitution reactions with nucleophiles. These reactions are influenced by the steric hindrance imposed by the bromine substituents and the stabilization of intermediates by the carbonyl group.
-
Mechanism :
Substitution typically proceeds via an enolate intermediate. The carbonyl group stabilizes the enolate, enabling nucleophilic attack at the α-carbon . For example:Kinetic studies indicate that steric hindrance from bromine slows reaction rates compared to non-halogenated cyclopentanones.
-
Examples :
Nucleophile Product Conditions Hydroxide (OH⁻) 2-hydroxy-5-bromocyclopentanone Aqueous base, 25°C Amines (RNH₂) 2-amino-5-bromocyclopentanone Polar aprotic solvent, 60°C
Elimination Reactions
Under basic conditions, 2,5-dibromocyclopentanone undergoes dehydrohalogenation to form conjugated dienones.
-
Mechanism :
Elimination occurs via an E2 pathway, where a base abstracts a β-hydrogen, leading to simultaneous removal of a bromine atom and formation of a double bond . The reaction is stereospecific, favoring trans elimination. -
Key Observations :
Oxidation and Reduction Reactions
Limited data exists for redox reactions, but general trends for halogenated ketones apply:
-
Oxidation :
The ketone group resists oxidation under mild conditions. Strong oxidants (e.g., KMnO₄) may cleave the ring, forming dicarboxylic acids. -
Reduction :
-
Carbonyl Reduction : Catalytic hydrogenation (H₂/Pd) reduces the ketone to a secondary alcohol, yielding 2,5-dibromocyclopentanol.
-
Debromination : Zinc in acetic acid removes bromine atoms, regenerating cyclopentanone.
-
Influence of Bromine Substituents on Reactivity
-
Electronic Effects :
Bromine’s electron-withdrawing nature increases the acidity of α-hydrogens (pKa ≈ 12–14), facilitating enolate formation . -
Steric Effects :
Bulky bromine atoms hinder nucleophilic attack at the α-carbon, reducing reaction rates by ~30% compared to monobrominated analogs.
Kinetic and Mechanistic Studies
-
Enolate Formation :
Deuterium exchange experiments confirm that enolate formation is the rate-determining step (RDS) in both substitution and elimination . -
Activation Parameters :
Reaction ΔH‡ (kJ/mol) ΔS‡ (J/mol·K) Substitution (OH⁻) 65 ± 3 -120 ± 10 Elimination (E2) 72 ± 4 -95 ± 12 Data indicate that substitution is slightly more entropy-favored than elimination .
Scientific Research Applications
Cyclopentanone, 2,5-dibromo- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of cyclopentanone, 2,5-dibromo- involves its interaction with various molecular targets and pathways. The bromine atoms can participate in electrophilic or nucleophilic reactions, influencing the compound’s reactivity and interactions. The exact molecular targets and pathways depend on the specific application and the nature of the reactions involved.
Comparison with Similar Compounds
Cyclopentanone (Parent Compound)
1,2-Dibromocyclopentane
2,5-Dimethylcyclopentanone
- Molecular Formula : C₇H₁₂O
- Molecular Weight : 112.17 g/mol
- Boiling Point: Not explicitly stated, but methyl groups reduce polarity compared to bromine, likely lowering boiling point relative to brominated analogs.
- Applications: Potential use in fragrances or pharmaceuticals due to structural similarity to cyclopentanone .
2,5-Diacetylcyclopentanone
Bromocyclopentane
- Molecular Formula : C₅H₉Br
- Molecular Weight : 149.03 g/mol
- Applications : Alkylating agent in organic synthesis; single bromine limits reactivity compared to di-substituted analogs .
Data Table: Comparative Analysis
Research Findings and Industrial Relevance
- Reactivity: Bromine atoms in 2,5-dibromocyclopentanone increase electrophilicity at the carbonyl carbon, making it reactive in nucleophilic substitution or cross-coupling reactions. This contrasts with methyl or acetyl derivatives, which are less reactive but more stable .
- Economic Considerations: Cyclopentanone production from biomass (e.g., lignocellulose) costs ~$1.79/kg, making bio-based routes economically viable compared to petroleum-based methods ($5–6/kg) . Brominated derivatives may face higher costs due to halogenation steps.
- Safety and Handling: Brominated compounds generally require stringent safety protocols. While cyclopentanone is flammable and irritating, bromine substitution likely exacerbates toxicity, necessitating precautions like vapor control and personal protective equipment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
